

# Selectivity Profile of PF-1355: A Comparative Guide to Myeloperoxidase Inhibitors

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## Compound of Interest

Compound Name: PF-1355

Cat. No.: B609968

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This guide provides an objective comparison of the myeloperoxidase (MPO) inhibitor **PF-1355** with other notable MPO inhibitors, focusing on their selectivity profiles. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Myeloperoxidase is a key enzyme in the innate immune system, catalyzing the formation of reactive oxygen species that, while crucial for host defense, can also contribute to tissue damage in various inflammatory diseases. The development of selective MPO inhibitors is therefore a significant therapeutic goal.

## Quantitative Comparison of MPO Inhibitors

The following table summarizes the available quantitative data for **PF-1355** and other selected MPO inhibitors. It is important to note that the data presented is compiled from various sources, and direct comparison may be limited due to differing experimental conditions.

Inhibitor	Target	IC50 / Ki	Selectivity Profile	Source
PF-1355	Human MPO	Ki = 346.74 nM (cell-free) IC50 = 1.5 µM (human whole blood) IC50 = 0.56 µM (purified human MPO)	Selective for MPO over thyroid peroxidase (TPO) and a panel of over 50 other enzymes, receptors, transporters, and ion channels.[1]	[1][2]
PF-06282999	Human MPO	IC50 = 1.9 µM (LPS-stimulated human whole blood) IC50 = 0.63 µM (H2O2 consumption assay)	Highly selective for MPO over thyroid peroxidase and cytochrome P450 isoforms. [3]	[4][5]
AZD5904	Human MPO	IC50 = 140 nM	10-19 fold greater selectivity for MPO over lactoperoxidase and thyroid peroxidase. >70-fold greater selectivity against a broad panel of other enzymes, ion channels, and receptors.	[6]
Verdiperstat (AZD3241)	Human MPO	IC50 = 630 nM IC50 = 0.41 µM	Selective MPO inhibitor. Detailed	[4]

		(H <sub>2</sub> O <sub>2</sub> consumption assay) IC <sub>50</sub> = 0.59 µM (HOCl production assay)	comparative selectivity data is not readily available.
SNT-8370	Human MPO	IC <sub>50</sub> = 80 nM (H <sub>2</sub> O <sub>2</sub> consumption assay) IC <sub>50</sub> = 250 nM (HOCl production assay)	>100-1000-fold more potent for MPO and VAP-1 versus other mammalian (per)oxidases. [4]

Disclaimer: The IC<sub>50</sub> and K<sub>i</sub> values presented above are from different studies and may have been determined using varied experimental protocols, substrates, and enzyme sources. Therefore, these values should be interpreted with caution and are intended for general comparison rather than a direct head-to-head assessment of potency.

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of MPO inhibitors. Below are representative protocols for key in vitro assays used to determine MPO inhibition.

### MPO Inhibition Assay (TMB Oxidation Method)

This colorimetric assay measures the peroxidase activity of MPO through the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB).

- Materials:
  - Purified human MPO
  - Test inhibitors (e.g., **PF-1355**)
  - TMB substrate solution

- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- 96-well microplate
- Microplate reader
- Procedure:
  - Prepare serial dilutions of the test inhibitor in the assay buffer.
  - In a 96-well plate, add the purified MPO enzyme solution.
  - Add the test inhibitor solutions at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
  - Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
  - Initiate the reaction by adding a mixture of TMB substrate and  $\text{H}_2\text{O}_2$ .
  - Measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.
  - Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
  - Determine the  $\text{IC}_{50}$  value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## MPO Chlorination Activity Assay (Hypochlorous Acid Production)

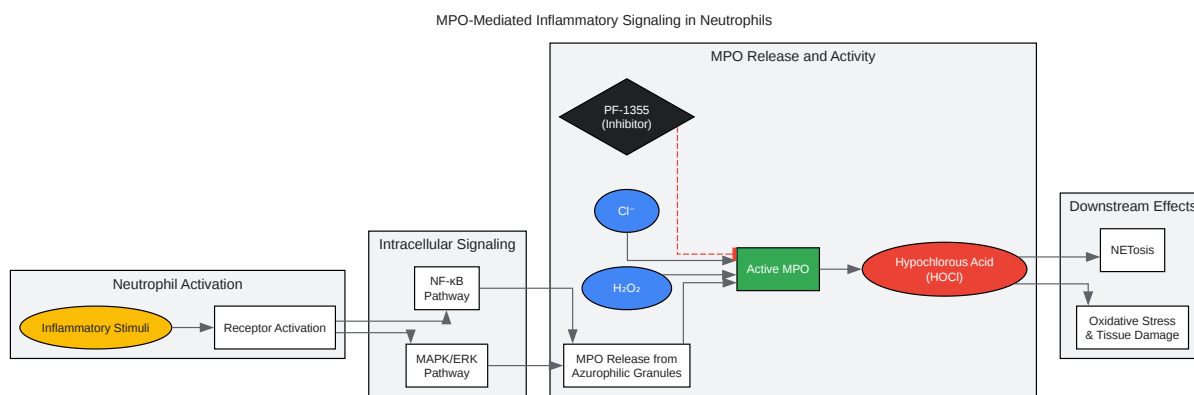
This assay specifically measures the production of hypochlorous acid ( $\text{HOCl}$ ), a key physiological product of MPO activity.

- Materials:

- Purified human MPO or isolated human neutrophils
- Test inhibitors
- Taurine or a fluorescent probe specific for HOCl (e.g., Aminophenyl fluorescein - APF)
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Chloride ions (from NaCl)
- Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
- 96-well plate (black plate for fluorescent assays)
- Fluorometric or colorimetric plate reader
- Procedure (using a fluorescent probe):
  - Prepare serial dilutions of the test inhibitor in the assay buffer.
  - In a 96-well black plate, add the MPO enzyme or isolated neutrophils.
  - Add the test inhibitor solutions at various concentrations.
  - Add the fluorescent probe (e.g., APF).
  - Initiate the reaction by adding  $\text{H}_2\text{O}_2$ .
  - Incubate the plate at  $37^\circ\text{C}$ , protected from light.
  - Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
  - Calculate the percent inhibition and determine the  $\text{IC}_{50}$  value as described above.

## Visualizing Key Pathways and Workflows

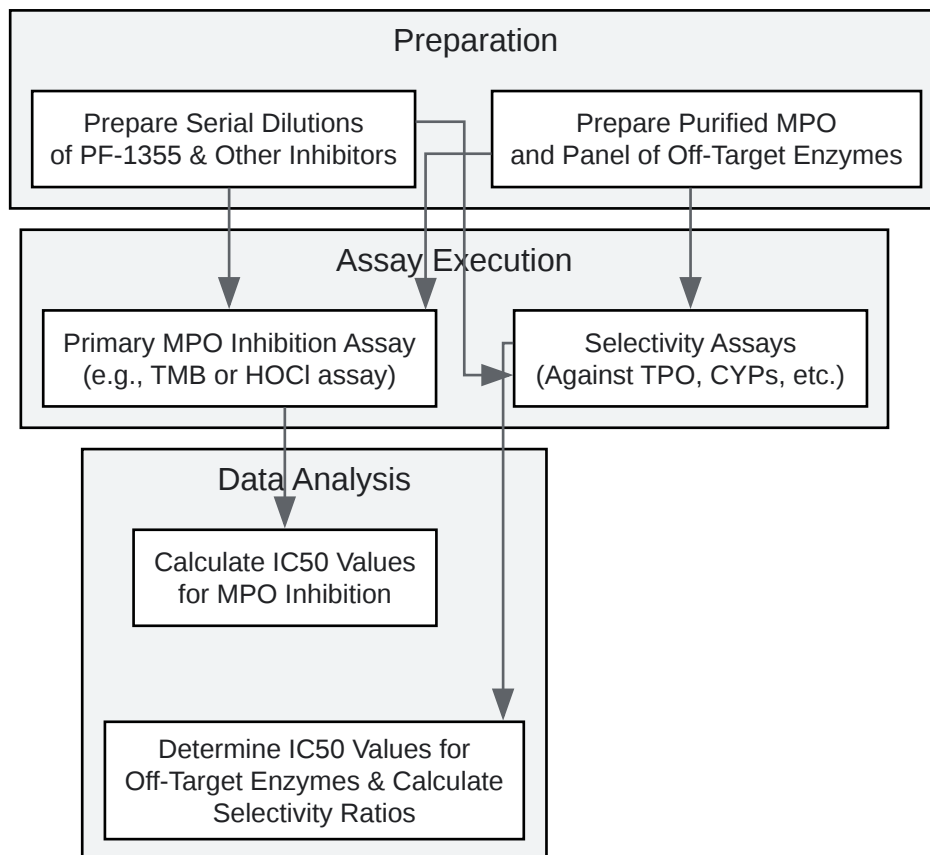
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.



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Caption: MPO-mediated inflammatory signaling pathway in neutrophils.

## Experimental Workflow for MPO Inhibitor Selectivity Profiling



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- To cite this document: BenchChem. [Selectivity Profile of PF-1355: A Comparative Guide to Myeloperoxidase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609968#selectivity-profile-of-pf-1355-compared-to-other-mpo-inhibitors]

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